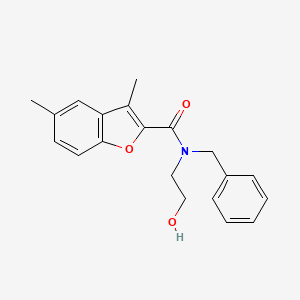![molecular formula C14H15N3O5S B5168334 2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide, also known as TFMF, is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide involves the formation of a complex with metal ions, which results in a change in the fluorescence intensity of this compound. The complex formation is based on the coordination of the metal ion with the nitro group of this compound. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is not mutagenic or genotoxic. In addition, this compound has been shown to have antioxidant activity and can scavenge free radicals. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection. This compound is also easy to synthesize and has a low toxicity profile. However, this compound has some limitations, including its limited solubility in water and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the study of 2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide, including the development of new methods for the synthesis of this compound and its derivatives. In addition, further studies are needed to explore the potential anti-cancer activity of this compound and its mechanism of action. This compound can also be studied for its potential applications in the detection of other metal ions and in the field of environmental monitoring.
Méthodes De Synthèse
2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has been synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with 2,4,6-trimethylbenzenesulfonylhydrazide in the presence of a base. Other methods include the reaction of 2,4,6-trimethylbenzenesulfonylhydrazide with 5-nitrofurfural in the presence of a catalyst. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has been studied for its potential applications in the field of scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a reagent for the determination of sulfite in food and environmental samples. In addition, this compound has been studied for its potential anti-cancer activity.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-9-6-10(2)14(11(3)7-9)23(20,21)16-15-8-12-4-5-13(22-12)17(18)19/h4-8,16H,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGZUMXHLNSBLI-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
